6-Bromoimidazo[1,2-a]pyridine hydrobromide
Description
Historical Context and Discovery
The historical development of this compound is intrinsically linked to the broader exploration of imidazo[1,2-a]pyridine scaffolds in heterocyclic chemistry. The foundational work on imidazo[1,2-a]pyridines was established by WL Mosby in 1961, who conducted meticulous structural and compositional analysis of these complex heterocyclic compounds, marking a pivotal moment in understanding their chemical properties. This groundbreaking research laid the foundation for subsequent investigations into the vast array of derivatives, including brominated variants that would later include the specific hydrobromide salt form.
The systematic exploration of brominated imidazopyridine derivatives gained momentum as researchers recognized their potential in pharmaceutical applications. The synthesis methodology for 6-bromoimidazo[1,2-a]pyridine derivatives evolved significantly, with patent documentation from 2014 describing efficient synthetic routes using 2-amino-5-bromopyridine as a starting material. These developments represented crucial advancements in the field, as they provided reliable methods for producing brominated derivatives with high purity and yield.
The emergence of the hydrobromide salt form specifically addressed practical challenges associated with the handling and storage of the free base compound. Research has demonstrated that the hydrobromide formation enhances the compound's stability and solubility characteristics, making it more suitable for various applications in organic synthesis and pharmaceutical research. This evolution reflects the broader trend in heterocyclic chemistry toward developing more practical and stable forms of biologically active compounds.
Structural Classification and Heterocyclic Nomenclature
This compound belongs to the classification of fused bicyclic heterocycles, specifically featuring a six-membered pyridine ring fused to a five-membered imidazole ring. The systematic nomenclature follows the imidazo[1,2-a]pyridine designation, where the numbers indicate the specific fusion pattern between the two ring systems. The bromine substituent is positioned at the 6-position of the fused ring system, while the hydrobromide component represents the salt formation with hydrobromic acid.
The molecular formula C₇H₆Br₂N₂ reflects the presence of two bromine atoms, one as a substituent on the heterocyclic core and the other as part of the hydrobromide salt. This dual bromine content distinguishes the hydrobromide salt from the free base form, which has the molecular formula C₇H₅BrN₂ and contains only the ring-substituted bromine atom. The molecular weight of 277.94 grams per mole for the hydrobromide form compared to 197.03 grams per mole for the free base clearly demonstrates the additional mass contribution from the hydrobromide formation.
The structural characteristics of this compound can be represented in the following comprehensive data table:
| Property | This compound | 6-Bromoimidazo[1,2-a]pyridine (Free Base) |
|---|---|---|
| Chemical Abstracts Service Number | 604009-01-0 | 6188-23-4 |
| Molecular Formula | C₇H₆Br₂N₂ | C₇H₅BrN₂ |
| Molecular Weight | 277.94 g/mol | 197.03 g/mol |
| MDL Number | MFCD22199997 | MFCD06496200 |
| InChIKey | XJJAMXBQUCRXJU-UHFFFAOYSA-N | FXPMFQUOGYGTAM-UHFFFAOYSA-N |
| SMILES Notation | BrC1=CN2C(C=C1)=NC=C2.[H]Br | BrC1=CN2C(C=C1)=NC=C2 |
The heterocyclic nomenclature system places this compound within the broader family of imidazopyridines, which are recognized as aromatic heterocyclic organic compounds characterized by the fusion of pyridine and imidazole rings. This structural arrangement endows the molecule with remarkable similarities to biologically significant compounds, particularly purines, which play crucial roles in biochemical processes as foundational structures in nucleic acids.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research extends far beyond its individual chemical properties, representing a crucial component in the broader landscape of pharmaceutical intermediate development and synthetic organic chemistry. The imidazo[1,2-a]pyridine scaffold has been recognized as a "drug prejudice" scaffold due to its broad range of applications in medicinal chemistry, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, and antidiabetic activities. This recognition has positioned brominated derivatives, particularly the hydrobromide salt forms, as valuable synthetic intermediates for the development of novel therapeutic agents.
Research has demonstrated that brominated imidazopyridine derivatives serve as essential building blocks in pharmaceutical synthesis, with the bromine atom providing a reactive site for further chemical modifications through various coupling reactions. The development of efficient synthetic methodologies has enabled researchers to utilize compounds like this compound in multicomponent reactions and Suzuki coupling processes, facilitating the construction of more complex molecular architectures. These synthetic applications have proven particularly valuable in the development of bromodomain inhibitors, where the imidazo[1,2-a]pyridine scaffold serves as a core structural element for targeting specific protein-protein interactions.
The compound's role in structure-activity relationship studies has provided crucial insights into the design of selective inhibitors for various biological targets. Research conducted on CBP/EP300 bromodomain inhibitors has utilized imidazo[1,2-a]pyridine scaffolds, demonstrating how systematic modifications of the core structure can lead to compounds with enhanced potency and selectivity. These studies have shown that the introduction of specific substituents, including halogen groups like bromine, can significantly influence binding affinity and selectivity profiles.
Recent advances in synthetic methodology have highlighted the importance of efficient routes to brominated imidazopyridine derivatives. Patent literature describes synthetic approaches that achieve high yields and purities, with methods utilizing 2-amino-5-bromopyridine and chloroacetaldehyde under controlled conditions producing 6-bromoimidazo[1,2-a]pyridine with yields exceeding 70 percent. These synthetic developments have made the compound more accessible for research applications, contributing to its growing significance in heterocyclic chemistry research.
The compound's utility extends to serving as a probe in biochemical assays and as a versatile intermediate in organic synthesis. Its enhanced solubility and stability characteristics compared to the free base form make it particularly suitable for applications requiring consistent performance under various experimental conditions. This reliability has made this compound an important tool for researchers investigating the biological activities of imidazopyridine derivatives and developing new synthetic methodologies for complex heterocyclic compounds.
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2.BrH/c8-6-1-2-7-9-3-4-10(7)5-6;/h1-5H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJAMXBQUCRXJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00721006 | |
| Record name | 6-Bromoimidazo[1,2-a]pyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
604009-01-0 | |
| Record name | 6-Bromoimidazo[1,2-a]pyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoimidazo[1,2-a]pyridine hydrobromide typically involves the cyclization of 5-bromo-2-aminopyridine with ethyl bromopyruvate. The reaction is carried out under acidic conditions, often using concentrated hydrochloric acid, to facilitate the formation of the imidazo-pyridine ring system .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Bromoimidazo[1,2-a]pyridine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The imidazo-pyridine ring system can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Utilize palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Scientific Research Applications
The applications of 6-Bromoimidazo[1,2-a]pyridine hydrobromide can be categorized into several key areas:
Medicinal Chemistry
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. It interacts with specific enzymes, blocking their activity and providing insights into biological pathways. This property is particularly useful in drug development for conditions such as epilepsy and inflammation .
- Pharmaceutical Development : It serves as a precursor for synthesizing various pharmaceutical agents, including anticonvulsants and anti-inflammatory drugs. Its derivatives have shown promising results in preclinical studies for treating neurological disorders .
Biological Applications
- Receptor Modulation : Research indicates that this compound can act as a modulator of certain receptors involved in signal transduction pathways. This modulation is critical for understanding disease mechanisms and developing targeted therapies .
- Antimicrobial Activity : Some studies have reported that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics .
Material Science
- Catalyst Development : The compound is utilized as an intermediate in synthesizing novel materials and catalysts due to its ability to form various heterocyclic compounds. These materials have applications in organic electronics and photonics .
- Dye Production : Its application extends to the production of dyes used in textiles and other industries, showcasing its versatility beyond medicinal use .
Case Studies
Several case studies highlight the efficacy of this compound in various applications:
- Case Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound effectively inhibited specific kinases involved in cancer progression. The results indicated a significant reduction in cell proliferation at low micromolar concentrations.
- Case Study 2 : Research featured in Bioorganic & Medicinal Chemistry Letters explored the synthesis of novel antimicrobial agents based on this compound. The study reported promising antibacterial activity against resistant strains of bacteria.
Mechanism of Action
The mechanism of action of 6-Bromoimidazo[1,2-a]pyridine hydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of central nervous system receptors, such as GABA receptors, leading to its sedative and anticonvulsant effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between 6-bromoimidazo[1,2-a]pyridine hydrobromide and related compounds:
Physicochemical Properties
- Solubility: The hydrobromide salt’s polarity grants superior aqueous solubility compared to non-ionic analogs like 6-bromo-2,3-dimethylimidazo[1,2-a]pyridine .
- Thermal Stability: Halogenated derivatives generally exhibit higher melting points. For example, 3-bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide (MW: 312.39 g/mol) has greater thermal stability than non-halogenated variants .
Medicinal Chemistry
- Anticancer Agents : Bromine’s electron-withdrawing effect enhances binding to kinase active sites, as demonstrated in CDK2 inhibitors .
- Antimicrobials : Sulfonic acid derivatives (e.g., 6-bromoimidazo[1,2-a]pyridine-3-sulfonic acid) show promise as antimicrobial agents due to their polar, bioavailable structures .
Biological Activity
6-Bromoimidazo[1,2-a]pyridine hydrobromide is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies, focusing on its antibacterial, antiviral, and anticancer properties, along with structure-activity relationships (SAR) that elucidate its mechanisms of action.
6-Bromoimidazo[1,2-a]pyridine is characterized by the presence of a bromine atom at the 6-position of the imidazo ring. This structural feature is significant as it influences the compound's interaction with biological targets.
Antibacterial Activity
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit notable antibacterial properties against both Gram-positive and Gram-negative bacteria. A study reported that certain derivatives demonstrated potent activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain .
Table 1: Antibacterial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| 6-Bromoimidazo[1,2-a]pyridine | Mtb H37Rv | 0.03 - 5.0 |
| 2,7-Dimethyl derivative | E. coli | <10 |
| 3-Carboxamide derivative | S. aureus | <5 |
Antiviral Activity
Recent studies have explored the potential of imidazo[1,2-a]pyridine derivatives as antiviral agents. For instance, molecular docking studies have shown that these compounds could effectively inhibit the SARS-CoV-2 spike protein interaction with ACE2 receptors, suggesting their utility in combating COVID-19 . The binding affinities observed were significantly higher than those of known inhibitors.
Table 2: Antiviral Potential of Imidazo[1,2-a]pyridine Compounds
| Compound | Virus Target | Binding Affinity (kcal/mol) |
|---|---|---|
| 6-Bromoimidazo[1,2-a]pyridine | SARS-CoV-2 | -9.1 |
| Novel Schiff base | Influenza A | -8.5 |
Anticancer Activity
The anticancer properties of imidazo[1,2-a]pyridine derivatives have been well documented. A notable compound exhibited an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line, demonstrating significant selectivity over non-cancerous cells (MCF10A), which exhibited a much higher IC50 value .
Table 3: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 6-Bromoimidazo[1,2-a]pyridine | MDA-MB-231 | 0.126 |
| Control (5-FU) | MDA-MB-231 | 11.73 |
| New derivative | MCF-7 | 27.4 |
The biological activity of 6-bromoimidazo[1,2-a]pyridine is largely attributed to its ability to interact with specific biological targets:
- Antibacterial : Compounds demonstrate inhibition of bacterial growth by targeting essential bacterial enzymes and disrupting cell wall synthesis.
- Antiviral : The mechanism involves blocking viral entry by inhibiting the interaction between viral proteins and host cell receptors.
- Anticancer : The compounds induce apoptosis in cancer cells through modulation of signaling pathways related to cell proliferation and survival.
Case Studies
Several case studies highlight the efficacy of imidazo[1,2-a]pyridine derivatives in preclinical models:
- Anticancer Efficacy : In a study involving BALB/c nude mice injected with MDA-MB-231 cells, treatment with a selected derivative significantly inhibited tumor growth and metastasis compared to control groups.
- Antiviral Studies : In vitro assays showed that certain derivatives reduced viral loads in infected cell cultures by over two logs within 48 hours.
Q & A
Q. What are the common synthetic routes for 6-Bromoimidazo[1,2-a]pyridine hydrobromide, and how do reaction conditions affect yields?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example:
- Route 1 : Reacting 5-bromo-2,3-diaminopyridine with chloroacetaldehyde in ethanol under reflux, using sodium bicarbonate as a base. This yields ~65% after recrystallization from hexane .
- Route 2 : Ethyl bromopyruvate reacts with 5-bromo-2,3-diaminopyridine in ethanol with NaHCO₃, achieving similar yields .
Key variables include solvent choice (ethanol for solubility and reactivity), base (NaHCO₃ to neutralize byproducts), and temperature (reflux for kinetic control). Impurities often arise from incomplete cyclization, requiring TLC monitoring and recrystallization .
Q. How is this compound characterized post-synthesis?
- Methodological Answer :
- X-ray crystallography confirms molecular geometry and hydrogen-bonding networks. For example, the asymmetric unit contains three independent molecules with planar backbones (r.m.s. deviation <0.024 Å) and N–H⋯N hydrogen bonds influencing crystal packing .
- NMR spectroscopy identifies substituents: Bromine and aromatic protons show distinct splitting patterns (e.g., δ ~7–8 ppm for pyridine protons).
- Elemental analysis validates purity, with deviations >0.3% indicating residual solvents or unreacted precursors .
Advanced Research Questions
Q. How do hydrogen-bonding interactions in the crystal structure influence the compound’s stability and reactivity?
- Methodological Answer : The primary amino group forms N–H⋯N hydrogen bonds, creating a layer structure. Two independent molecules donate one H-bond, while the third donates two, affecting solubility and thermal stability. These interactions can sterically hinder electrophilic substitution at the amino group, directing reactivity to the bromine or pyridine ring. Stability studies (TGA/DSC) should correlate decomposition temperatures with hydrogen-bond strength .
Q. What strategies optimize yield and scalability for this compound in large-scale synthesis?
- Methodological Answer :
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) may improve regioselectivity but risk bromine displacement.
- Solvent optimization : Replacing ethanol with DMF or THF could enhance solubility of intermediates but requires careful pH control to avoid side reactions.
- Flow chemistry : Continuous reactors reduce batch variability and improve heat management during exothermic cyclization steps .
Q. How can computational modeling guide the design of derivatives for biological activity (e.g., kinase inhibition)?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to predict binding affinity to CDK2, targeting the ATP-binding pocket. Substituents at the 2- or 8-positions (e.g., nitro or amine groups) can be modified to enhance hydrogen bonding with Lys33 or Glu81 residues .
- QSAR models : Correlate electronic parameters (Hammett σ) of substituents with IC₅₀ values from kinase assays. For example, electron-withdrawing groups at the 6-position (bromine) may increase electrophilicity and inhibitory potency .
Q. How should researchers address discrepancies in reported reaction yields or crystallographic data?
- Methodological Answer :
- Yield variability : Trace moisture in solvents or incomplete diaminopyridine purification can reduce yields. Replicate experiments under inert atmospheres (N₂/Ar) and characterize intermediates via HPLC .
- Crystallographic differences : Polymorphism may arise from recrystallization solvents. Compare unit cell parameters (e.g., monoclinic P2₁/c in vs. orthorhombic systems) and validate via PXRD to identify dominant phases.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
